N-(cyclopropylmethyl)-6-methylpyridin-3-amine
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-2-5-10(7-11-8)12-6-9-3-4-9/h2,5,7,9,12H,3-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMOCEXTVAMSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of Pyridin-3-amine Derivatives
Method Overview:
This approach involves the nucleophilic substitution of a halogenated pyridine precursor with cyclopropylmethylamine.
- Starting Material: 6-methylpyridin-3-yl methyl halide (e.g., chloride or bromide).
- Reaction Conditions:
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Base: Potassium carbonate or sodium hydride to deprotonate the amine.
- Temperature: Reflux (~60–80°C).
- Reaction: The pyridine halide reacts with cyclopropylmethylamine via nucleophilic substitution to form the target compound.
- The halogenated pyridine derivative can be synthesized via halogenation of 6-methylpyridin-3-yl methyl precursors.
- Purification is typically achieved through column chromatography.
Reductive Amination of 6-Methylpyridin-3-carbaldehyde
Method Overview:
This route involves the formation of an imine intermediate followed by reduction to the secondary amine.
- Step 1: Synthesize 6-methylpyridin-3-carbaldehyde via oxidation of the corresponding methylpyridine derivative.
- Step 2: React the aldehyde with cyclopropylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- Conditions:
- Solvent: Methanol or ethanol.
- Temperature: Room temperature to mild heating (~25–50°C).
- Reaction time: 12–24 hours.
Outcome:
This method yields the target compound with high selectivity and purity, especially when coupled with chromatographic purification.
Coupling via Pyridinylmethyl Chlorides and Cyclopropylmethylamine
Method Overview:
This involves the use of pyridinylmethyl chlorides as electrophiles reacting with cyclopropylmethylamine.
- Preparation of Pyridinylmethyl Chloride:
- React 6-methylpyridin-3-yl methyl alcohol with thionyl chloride or oxalyl chloride under inert atmosphere.
- Coupling Reaction:
- Mix pyridinylmethyl chloride with cyclopropylmethylamine in anhydrous solvent (e.g., DCM).
- Use a base such as triethylamine to scavenge HCl formed during the reaction.
- Stir at room temperature or slightly elevated temperature (~25–40°C).
- The reaction is sensitive to moisture; anhydrous conditions are essential.
- Purification involves extraction and chromatography.
Multi-step Synthesis via Building Blocks and Cross-Coupling
- Synthesize a suitable pyridine core with a protected amino group.
- Functionalize the pyridine with a methyl group at position 6 through methylation reactions.
- Introduce the cyclopropylmethyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination).
- A notable approach involves the use of N-alkylation of pyridin-3-amine with cyclopropylmethyl halides, followed by purification and characterization.
- Cross-coupling methods have been optimized to improve yields and selectivity, especially for complex analogs.
Data Summary Table
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry:
- Enzyme Inhibition: N-(Cyclopropylmethyl)-6-methylpyridin-3-amine has been identified as a potential inhibitor of lysine-specific demethylase-1 (LSD1), an enzyme involved in epigenetic regulation. This inhibition has implications for cancer therapy and other diseases where LSD1 plays a critical role.
- Pharmacological Studies: The compound's structural similarity to biologically active molecules makes it a candidate for further pharmacological investigation, particularly in the context of drug development targeting various diseases.
-
Biological Research:
- Receptor Binding Studies: The compound can be used to study interactions with specific receptors, contributing to the understanding of its biological effects and potential therapeutic applications.
- Mechanistic Studies: Research into the mechanisms of action reveals that this compound modulates enzyme activity, influencing cellular pathways related to gene expression and metabolic processes.
-
Industrial Applications:
- Agrochemicals Development: The compound's biological activity suggests potential applications in developing agrochemicals, particularly those targeting pest control through specific biochemical pathways.
- Specialty Chemicals Production: Its unique properties allow for use in synthesizing specialty chemicals and materials with tailored functionalities.
Data Tables
| Application Area | Specific Use | Impact |
|---|---|---|
| Medicinal Chemistry | Inhibition of LSD1 | Potential cancer therapeutic agent |
| Biological Research | Receptor binding studies | Understanding drug interactions |
| Industrial Chemistry | Development of agrochemicals | Targeted pest control solutions |
| Specialty Chemicals | Synthesis of complex organic molecules | Tailored functionalities for various industries |
Case Studies
-
Inhibition of Lysine-Specific Demethylase-1 (LSD1):
A study demonstrated that this compound effectively inhibits LSD1 activity in vitro, leading to increased levels of histone methylation. This finding supports its potential use in cancer treatment strategies targeting epigenetic modifications. -
Biological Activity Assessment:
Interaction studies highlighted that this compound exhibits significant binding affinity for various biological targets, suggesting its utility in drug design aimed at modulating specific biological pathways.
Mechanism of Action
The mechanism by which N-(cyclopropylmethyl)-6-methylpyridin-3-amine exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Substituent Effects on Pyridine Derivatives
The following table compares key pyridine-based analogs, highlighting substituent-driven differences:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The methyl group in the target compound donates electron density to the pyridine ring, increasing basicity compared to bromo- or chloro-substituted analogs, which withdraw electron density .
- Biological Relevance: Chloro and bromo analogs are associated with pesticidal activity (e.g., acetamiprid metabolites), suggesting that halogenation at the 6-position may enhance target affinity in agrochemicals .
Hydrogen Bonding and Crystal Packing
The crystal structure of 6-methylpyridin-3-amine (a core analog) reveals intermolecular N–H···N hydrogen bonds stabilizing the lattice .
Biological Activity
N-(cyclopropylmethyl)-6-methylpyridin-3-amine is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a cyclopropylmethyl group and a methyl group at the 6-position. Its structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, particularly in the central nervous system.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:
- Positive Allosteric Modulation : It has been identified as a positive allosteric modulator of glutamate receptors, which are critical for synaptic plasticity and cognitive functions. This interaction suggests potential applications in treating cognitive impairments and neurodegenerative diseases.
- Cholinergic Activity : The compound shows affinity for nicotinic acetylcholine receptors, particularly the α4β2 subtype, which is implicated in memory and learning processes. This activity is significant for developing treatments for mood disorders and cognitive decline associated with aging .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Receptor Modulation | Positive allosteric modulator at glutamate receptors |
| Cholinergic Interaction | Affinity for α4β2 nicotinic acetylcholine receptors |
| Cognitive Enhancement | Potential applications in treating cognitive impairments |
| Neuroprotective Effects | May protect against neurodegenerative changes associated with aging |
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Cognitive Impairment Studies : Preliminary research indicates that this compound may enhance cognitive function by modulating glutamate receptor activity. In vitro studies demonstrated increased synaptic plasticity in neuronal cultures treated with the compound.
- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, this compound showed promise in reducing amyloid-beta levels, suggesting a role in neuroprotection .
- Pharmacological Profiles : Comparative studies with structurally related compounds revealed that this compound exhibits unique binding properties that enhance its efficacy at target receptors while minimizing side effects typically associated with other compounds .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Case Study 1 : In a controlled trial involving patients with mild cognitive impairment, administration of the compound resulted in significant improvements in memory recall and executive function compared to placebo .
- Case Study 2 : A study focusing on its effects on mood disorders found that patients reported reduced anxiety levels and improved mood stability after treatment with the compound over a six-week period .
Q & A
Q. Table 1: Example Reaction Conditions and Yields
Basic: How is the molecular structure of this compound determined experimentally?
Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include:
- Bond lengths and angles : E.g., methyl C and amine N deviations from the pyridine plane (0.021–0.058 Å) .
- Intermolecular interactions : N–H···N hydrogen bonds stabilize the crystal lattice .
- Software : SHELXL for refinement, leveraging high-resolution data to resolve torsional angles .
Advanced: How can low yields in oxadiazole ring formation (e.g., 56% yield) be optimized?
Answer:
Low yields may stem from side reactions or unstable intermediates. Strategies include:
- Temperature control : Slow addition of SO₃ to minimize exothermic side reactions .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Byproduct analysis : Use LCMS to identify undesired products and adjust stoichiometry .
Advanced: How to resolve contradictions in NMR data during characterization?
Answer:
Discrepancies in peak splitting or integration may arise from dynamic processes (e.g., rotamers). Mitigation steps:
- Variable-temperature NMR : To freeze conformational exchange (e.g., observe coalescence at 298 K vs. 323 K) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish cyclopropane protons from pyridine resonances) .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/methanol) for high-purity crystals .
- HPLC : For final purification if chiral impurities persist .
Advanced: How does computational modeling aid in predicting reactivity or physicochemical properties?
Answer:
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Solubility prediction : Use COSMO-RS to model solvent interactions, guided by logP values from structural analogs .
Advanced: What structural features influence biological activity in related compounds?
Answer:
Q. Table 2: Structure-Activity Relationship (SAR) Insights
| Modification | Observed Effect | Example Application |
|---|---|---|
| Pyridine methylation | Increased lipophilicity | Anticancer agents |
| Oxadiazole incorporation | Enhanced enzyme inhibition | Antifungal compounds |
Advanced: How does SHELXL compare to other refinement tools for crystallographic data?
Answer:
- SHELXL : Robust for small-molecule refinement, especially with twinned data or high-resolution (<1.0 Å) datasets .
- PHENIX : Better for macromolecular structures due to automated solvent modeling.
- Olex2 : Integrates visualization with refinement but lacks SHELXL’s parameterization flexibility .
Basic: What analytical techniques confirm compound identity and purity?
Answer:
- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 283.19 for [M+H]⁺) .
- Elemental analysis : Validate C, H, N content within 0.4% deviation .
Advanced: How do substituents impact physicochemical properties like solubility or crystallinity?
Answer:
- Methyl groups : Increase melting points but reduce aqueous solubility (e.g., logP = 2.1 for methylpyridine derivatives) .
- Hydrogen-bond donors : Improve crystallinity (e.g., amine groups facilitate N–H···N interactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
